![molecular formula C9H12N2O5S B2962933 2-(4-Nitrophenylamino)ethyl methanesulfonate CAS No. 100418-51-7](/img/structure/B2962933.png)
2-(4-Nitrophenylamino)ethyl methanesulfonate
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Description
“2-(4-Nitrophenylamino)ethyl methanesulfonate” is a chemical compound with the CAS Number: 100418-51-7. It has a molecular weight of 260.27 and its IUPAC name is 2-((4-nitrophenyl)amino)ethyl methanesulfonate .
Molecular Structure Analysis
The molecular formula of “2-(4-Nitrophenylamino)ethyl methanesulfonate” is C9H12N2O5S . The InChI code for this compound is 1S/C9H12N2O5S/c1-17(14,15)16-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 .Scientific Research Applications
Structural and Spectroscopic Studies
Research into complexes involving 4-nitrophenyl derivatives, such as the study conducted by Binkowska et al. (2001), reveals insights into the structural and spectroscopic behavior of these compounds. The study on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) demonstrated significant findings about the ionic structure and hydrogen bonding within these complexes, shedding light on their potential for further applications in scientific research (Binkowska et al., 2001).
Catalysis in Elimination Reactions
Pregel and Buncel (1993) explored the catalytic behavior of potassium cryptate in the elimination reaction of p-nitrophenyl methanesulfonate, revealing a more reactive nature of potassium ethoxide in the presence of cryptand compared to its absence. This study contributes to understanding the catalytic mechanisms involved in reactions with sulfonate esters, highlighting the potential for developing more efficient catalysts and reaction conditions (Pregel & Buncel, 1993).
Formation of Carbanions
The formation of carbanions from disulfonyl carbon acids activated by sulfonyl groups, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, in the presence of organic bases, was examined by Binkowska and Jarczewski (2008). Their spectrophotometric analysis provided valuable data on the reaction products, contributing to the understanding of proton transfer reactions and the formation of carbanions, which is crucial for various chemical synthesis processes (Binkowska & Jarczewski, 2008).
Aromatization Processes
Niknam et al. (2006) discovered that a combination of methanesulfonic acid and sodium nitrite, in the presence of wet SiO2, serves as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives under mild conditions. This research provides valuable insights into the aromatization process, offering potential applications in the synthesis of complex organic molecules (Niknam et al., 2006).
properties
IUPAC Name |
2-(4-nitroanilino)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-17(14,15)16-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTPZHLIRGSOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenylamino)ethyl methanesulfonate |
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